molecular formula C20H20F2N4O3 B15245249 (2s)-1-({(2s,4s)-4-[2-(1,3-Dihydro-2h-isoindol-2-yl)-2-oxoethyl]-5-oxopyrrolidin-2-yl}carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile

(2s)-1-({(2s,4s)-4-[2-(1,3-Dihydro-2h-isoindol-2-yl)-2-oxoethyl]-5-oxopyrrolidin-2-yl}carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile

Cat. No.: B15245249
M. Wt: 402.4 g/mol
InChI Key: XEYZLQVNZFQPGD-JYJNAYRXSA-N
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Description

(S)-4,4-Difluoro-1-((2S,4S)-4-(2-(isoindolin-2-yl)-2-oxoethyl)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonitrile is a complex organic compound that features multiple functional groups, including fluorine atoms, a nitrile group, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-Difluoro-1-((2S,4S)-4-(2-(isoindolin-2-yl)-2-oxoethyl)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonitrile likely involves multiple steps, including the formation of the pyrrolidine ring, introduction of the fluorine atoms, and coupling with the isoindolin-2-yl group. Typical reaction conditions might include:

    Formation of the pyrrolidine ring: This could be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of fluorine atoms: Fluorination reactions often use reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling reactions: The coupling of different fragments might involve reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Difluoro-1-((2S,4S)-4-(2-(isoindolin-2-yl)-2-oxoethyl)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This might involve reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-4,4-Difluoro-1-((2S,4S)-4-(2-(isoindolin-2-yl)-2-oxoethyl)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonitrile could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-4,4-Difluoro-1-((2S,4S)-4-(2-(isoindolin-2-yl)-2-oxoethyl)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonitrile: Unique due to its specific functional groups and stereochemistry.

    Other Pyrrolidine Derivatives: Compounds with similar core structures but different substituents.

    Fluorinated Compounds: Molecules containing fluorine atoms, which often exhibit unique chemical and biological properties.

Uniqueness

This compound’s uniqueness lies in its combination of fluorine atoms, pyrrolidine rings, and isoindolin-2-yl groups, which might confer specific biological activities or chemical reactivity not seen in other compounds.

Properties

Molecular Formula

C20H20F2N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

(2S)-1-[(2S,4S)-4-[2-(1,3-dihydroisoindol-2-yl)-2-oxoethyl]-5-oxopyrrolidine-2-carbonyl]-4,4-difluoropyrrolidine-2-carbonitrile

InChI

InChI=1S/C20H20F2N4O3/c21-20(22)7-15(8-23)26(11-20)19(29)16-5-14(18(28)24-16)6-17(27)25-9-12-3-1-2-4-13(12)10-25/h1-4,14-16H,5-7,9-11H2,(H,24,28)/t14-,15-,16-/m0/s1

InChI Key

XEYZLQVNZFQPGD-JYJNAYRXSA-N

Isomeric SMILES

C1[C@H](C(=O)N[C@@H]1C(=O)N2CC(C[C@H]2C#N)(F)F)CC(=O)N3CC4=CC=CC=C4C3

Canonical SMILES

C1C(C(=O)NC1C(=O)N2CC(CC2C#N)(F)F)CC(=O)N3CC4=CC=CC=C4C3

Origin of Product

United States

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